acetic acid CAS No. 885276-02-8](/img/structure/B12328311.png)
[2-Amino-3-(tert-butoxycarbonyl)azetidin-1-yl](1H-indol-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(tert-butoxycarbonyl)azetidin-1-ylacetic acid is a complex organic compound that features a combination of azetidine and indole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group on the azetidine ring enhances its stability and reactivity, making it a valuable intermediate in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(tert-butoxycarbonyl)azetidin-1-ylacetic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the [3+2] cycloaddition reaction, which forms the azetidine ring . The indole moiety can be introduced through various methods, including the Fischer indole synthesis or the use of indole derivatives . The tert-butoxycarbonyl group is usually introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently . The use of continuous flow processes can enhance the yield and purity of the final product while reducing the reaction time and waste generation.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-(tert-butoxycarbonyl)azetidin-1-ylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-Amino-3-(tert-butoxycarbonyl)azetidin-1-ylacetic acid is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the formation of diverse chemical entities through various reactions .
Biology
In biological research, this compound is studied for its potential as a building block for bioactive molecules. The azetidine and indole moieties are known to exhibit biological activity, making this compound a valuable tool in drug discovery .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications. The indole moiety is a common pharmacophore in many drugs, and the azetidine ring can enhance the compound’s pharmacokinetic properties .
Industry
In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and catalysts .
Wirkmechanismus
The mechanism of action of 2-Amino-3-(tert-butoxycarbonyl)azetidin-1-ylacetic acid involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The azetidine ring can enhance the compound’s binding affinity and selectivity . The tert-butoxycarbonyl group provides stability and protects the amino group from unwanted reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate: This compound features a selenazole ring instead of an indole moiety.
2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid: This compound lacks the indole moiety and has a simpler structure.
Uniqueness
The uniqueness of 2-Amino-3-(tert-butoxycarbonyl)azetidin-1-ylacetic acid lies in its combination of azetidine and indole moieties, which provide a versatile platform for chemical modifications and biological interactions. The presence of the tert-butoxycarbonyl group further enhances its stability and reactivity, making it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
885276-02-8 |
|---|---|
Molekularformel |
C18H23N3O4 |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
2-[2-amino-3-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-1-yl]-2-(1H-indol-2-yl)acetic acid |
InChI |
InChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)11-9-21(15(11)19)14(16(22)23)13-8-10-6-4-5-7-12(10)20-13/h4-8,11,14-15,20H,9,19H2,1-3H3,(H,22,23) |
InChI-Schlüssel |
XIURLSBUIJEDKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1CN(C1N)C(C2=CC3=CC=CC=C3N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-methoxyphenyl)methyl]piperidin-3-amine](/img/structure/B12328234.png)
![4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole](/img/structure/B12328242.png)
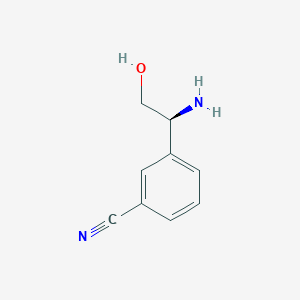
![(10-([1,1'-Biphenyl]-3-yl)anthracen-9-yl)boronic acid](/img/structure/B12328251.png)
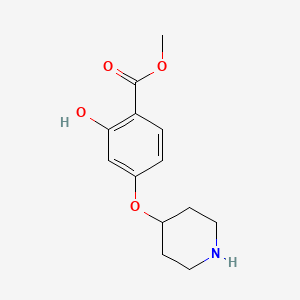
![1H-Pyrrolo[3,2-c]pyridine-2,4-dione, 3,5-dihydro-](/img/structure/B12328277.png)
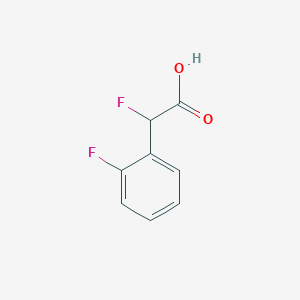
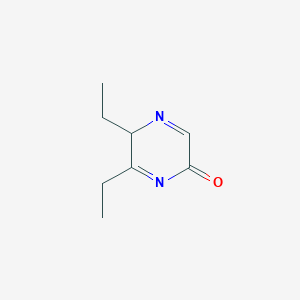
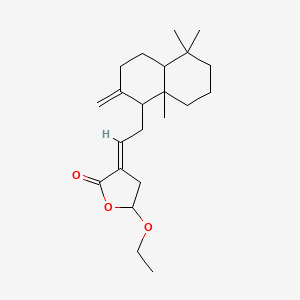
![11,19-Dihydroxy-7,7-dimethyl-15-(2-methylprop-1-enyl)-2,8,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),5,17(22),18,20-pentaen-13-one](/img/structure/B12328296.png)
![(5S,8S,11S,14S,17S,23S,26S,29S,35S,38S,41S,44S,47S,50S,53S)-7,10,13,16,19,22,25,28,31,34,37,40,43,46,49,52-hexadecaamino-5-[(2-aminoacetyl)amino]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]-14,35,44-tris(4-aminobutyl)-26,38-bis[(2S)-butan-2-yl]-11-(hydroxymethyl)-8,17,23,29,41,50,53,55-octamethyl-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-47-propan-2-yl-2-sulfanylidenehexapentacontanamide](/img/structure/B12328302.png)

![4,4'-Bis(5-octylthieno[3,2-B]thiophen-3-YL)-2,2'-bipyridine](/img/structure/B12328322.png)
